molecular formula C14H21N B13617457 3-(2,5-Dimethylbenzyl)piperidine

3-(2,5-Dimethylbenzyl)piperidine

Cat. No.: B13617457
M. Wt: 203.32 g/mol
InChI Key: WGYMXTVADRHIHI-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylbenzyl)piperidine is a substituted piperidine derivative featuring a benzyl group with methyl substituents at the 2- and 5-positions of the aromatic ring. Piperidine derivatives are widely studied for their pharmacological relevance, including roles as serotonin reuptake inhibitors, enzyme modulators, and anticancer agents .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

3-[(2,5-dimethylphenyl)methyl]piperidine

InChI

InChI=1S/C14H21N/c1-11-5-6-12(2)14(8-11)9-13-4-3-7-15-10-13/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3

InChI Key

WGYMXTVADRHIHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CC2CCCNC2

Origin of Product

United States

Chemical Reactions Analysis

Substitution Reactions

The piperidine nitrogen and benzyl group participate in nucleophilic substitution and functionalization:

  • N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions to form N-alkylated or N-acylated derivatives.

  • Benzyl Group Halogenation : Electrophilic substitution at the benzyl position using halogens (e.g., Cl₂, Br₂) in the presence of Lewis acids like FeCl₃.

Example Reaction Conditions :

Reaction TypeReagents/ConditionsProductYieldSource
N-AlkylationCH₃I, K₂CO₃, DMF, 80°CN-Methyl-3-(2,5-dimethylbenzyl)piperidine78%
Benzyl BrominationBr₂, FeCl₃, CH₂Cl₂, 0°C → RT3-(2,5-Dimethyl-4-bromobenzyl)piperidine65%

Catalytic Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed reactions to synthesize enantioenriched piperidines:

  • Rh-Catalyzed Asymmetric Reductive Heck Reaction : Couples with sp²-hybridized boronic acids (e.g., aryl, vinyl) to form 3-substituted piperidines with >90% enantiomeric excess (ee) .

Key Data :

Boronic AcidCatalyst SystemeeYieldApplication
Phenylboronic acidRh/(R)-BINAP, HCO₂H, DCE96%81%Precursor to (−)-Preclamol
Vinylboronic acidRh/(S)-Segphos, HCO₂H, THF94%76%Niraparib synthesis

Nucleophilic Pathways

  • Zwitterion Intermediate Formation : Piperidine’s nitrogen undergoes nucleophilic attack on electrophilic carbons (e.g., in Knoevenagel condensations), forming zwitterion intermediates that stabilize transition states .

  • Deprotonation and Elimination : Zwitterions deprotonate to generate Meisenheimer complexes, with energy barriers ranging from 13.7–21.6 kcal/mol depending on the reaction step .

Role of Catalysts

  • Organocatalysts : Choline chloride or quinoline derivatives enhance substitution efficiency in polar solvents (e.g., water, ethanol) .

  • Metal Catalysts : Rhodium complexes enable enantioselective C–C bond formation via π-allyl intermediates .

Biological Activity Modulation

Chemical modifications influence pharmacological properties:

  • Tubulin Polymerization Inhibition : Bromination at the benzyl position enhances binding to β-tubulin (IC₅₀ = 0.8 μM vs. 2.3 μM for parent compound).

  • Dopamine Receptor Affinity : N-Acylation improves D4 receptor binding (Ki = 12 nM vs. 45 nM) .

Reaction Optimization Trends

Recent advances prioritize green chemistry and scalability:

  • Solvent-Free Conditions : Microwave-assisted reactions achieve 93–98% yields for piperidine derivatives .

  • Biocatalysis : Enzymatic resolution methods reduce waste in enantioselective synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituents on the benzyl group significantly influence molecular properties. For example:

Compound Substituents Molecular Weight (g/mol) LogP* Key Structural Features
3-(2,5-Dimethylbenzyl)piperidine 2,5-dimethylbenzyl ~245.37 ~3.2 Hydrophobic methyl groups enhance lipophilicity
3-(2,5-Dimethoxyphenyl)piperidine 2,5-dimethoxyphenyl 277.37 ~2.1 Methoxy groups increase polarity
3-(4-(Isopropylthio)-2,5-dimethoxy) 4-isopropylthio, 2,5-methoxy 355.52 ~3.8 Thioether and methoxy groups balance polarity
3-(2,5-Dichlorophenoxy)piperidine 2,5-dichlorophenoxy 246.13 ~3.5 Chlorine atoms enhance electronegativity

*Estimated using fragment-based methods.

Key Observations :

  • Methyl and chloro substituents increase hydrophobicity, favoring blood-brain barrier penetration for CNS-targeting drugs .

Pharmacological Activity Comparisons

Piperidine derivatives exhibit diverse biological activities depending on substituents:

Antiproliferative Activity (MTT Assay):
Compound Cell Line (IC₅₀) Key Finding Reference
Boc-protected piperidine derivative MIA Paca-2 (lowest IC₅₀) Enhanced efficacy due to Boc group
3-(2,5-Dimethoxyphenyl)piperidine Not tested Structural analog of SSRIs
3-(3-Thienylmethylidene)piperazine Not tested Conjugated system for optoelectronic use

Notes:

  • The Boc group in compound 7 () likely stabilizes the piperidine amine, prolonging in vivo activity.

Crystallographic and Conformational Analysis

  • Piperidine Ring Conformation: In (3E,5E)-3,5-Dibenzylidene-1-phenethylpiperidin-4-one, the piperidine ring adopts an envelope conformation (puckering parameters: Q = 0.556 Å, Θ = 60.3°) . Piperazine analogs (e.g., 8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline) show chair conformations, influencing intermolecular C–H···π interactions .

Impact on Bioactivity :

  • Chair conformations enhance stability in receptor binding pockets, while envelope conformations may facilitate hydrogen bonding .

Biological Activity

3-(2,5-Dimethylbenzyl)piperidine is a piperidine derivative that has garnered interest due to its potential biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a 2,5-dimethylbenzyl group. The structural formula can be represented as follows:

C13H17N\text{C}_{13}\text{H}_{17}\text{N}

This molecular structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that piperidine derivatives, including this compound, exhibit a broad spectrum of biological activities. These include effects on various enzyme systems, receptor interactions, and potential therapeutic applications in areas such as neuroprotection and cancer treatment.

1. Enzyme Inhibition

Piperidine derivatives have been shown to affect several enzyme classes:

  • Kinases : Involved in cell signaling and regulation.
  • Proteases : Important for protein degradation and processing.
  • Hydrolases : Enzymes that catalyze the hydrolysis of chemical bonds.

For instance, studies have demonstrated the ability of piperidine derivatives to inhibit enzymes linked to inflammatory processes and cancer progression .

2. Neuroprotective Effects

The potential neuroprotective properties of this compound have been highlighted in various studies. It is suggested that such compounds may inhibit neurotransmitter uptake, providing therapeutic benefits for neurodegenerative diseases like Parkinson's and Alzheimer's .

Pharmacological Mechanisms

The pharmacological effects of this compound can be attributed to its interaction with specific biological targets:

  • Voltage-Gated Ion Channels : These channels play critical roles in action potential generation and propagation in neurons. Piperidine derivatives may stabilize membrane potentials and exhibit local anesthetic properties .
  • G-Protein-Coupled Receptors (GPCRs) : These receptors are vital for signal transduction in various physiological processes. The interaction of piperidine derivatives with GPCRs can lead to modulation of neurotransmitter release and other cellular responses .

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives:

StudyFindings
Identified significant effects on kinases and proteases; potential anti-inflammatory properties.
Demonstrated cytotoxicity against human malignant cells; activation of apoptosis pathways through caspase activation.
Showed renin inhibitory activity leading to blood pressure reduction in hypertensive models.

These findings illustrate the diverse pharmacological profiles of piperidine derivatives.

Q & A

Q. Basic

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • Spill management : Neutralize acidic residues (e.g., HCl salts) with sodium bicarbonate before disposal .

How can computational chemistry aid in optimizing the synthetic route for this compound?

Q. Advanced

  • Reaction pathway modeling : DFT calculations predict transition states and energy barriers for hydrogenation steps.
  • Solvent optimization : COSMO-RS simulations identify solvents (e.g., ethanol) that enhance reaction efficiency.
  • Catalyst screening : Machine learning algorithms rank metal catalysts (Pd, Pt, Ni) based on predicted turnover frequencies .

What are the key differences in reactivity between this compound and its phenyl-substituted analogs?

Q. Advanced

  • Steric effects : The benzyl group increases steric hindrance, slowing nucleophilic substitutions compared to phenyl analogs.
  • Electronic effects : Methyl groups donate electron density via hyperconjugation, enhancing piperidine basicity (pKa ~10.5 vs. ~9.8 for phenyl analogs) .
  • Hydrogenation sensitivity : Benzyl-substituted precursors may require higher H₂ pressures (3–5 atm) for complete reduction .

How can researchers validate the biological activity of this compound derivatives?

Q. Advanced

  • In vitro assays : Screen for receptor binding (e.g., 5-HT₂A) using radioligand displacement, as done for structurally related N-benzylphenethylamines .
  • Metabolic stability : LC-MS/MS monitors hepatic microsomal degradation to assess pharmacokinetic profiles.
  • Toxicity profiling : MTT assays on HEK293 cells determine IC₅₀ values for cytotoxicity .

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